(1r,2r)-2-(Thiophen-2-yl)cyclopropane-1-carboxylic acid
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Overview
Description
(1r,2r)-2-(Thiophen-2-yl)cyclopropane-1-carboxylic acid is an organic compound featuring a cyclopropane ring substituted with a thiophene group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,2r)-2-(Thiophen-2-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of alkenes using carbenes or carbenoids. One common method is the Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane to generate the carbene intermediate, which then reacts with the alkene to form the cyclopropane ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar cyclopropanation reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(1r,2r)-2-(Thiophen-2-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions on the thiophene ring.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
(1r,2r)-2-(Thiophen-2-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products .
Mechanism of Action
The mechanism of action of (1r,2r)-2-(Thiophen-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The cyclopropane ring’s strained nature makes it highly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This reactivity can lead to the inhibition of enzymes or the modulation of signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane-1-carboxylic acid: Lacks the thiophene group, making it less versatile in terms of chemical reactivity.
Thiophene-2-carboxylic acid: Lacks the cyclopropane ring, resulting in different reactivity and biological properties.
Uniqueness
(1r,2r)-2-(Thiophen-2-yl)cyclopropane-1-carboxylic acid is unique due to the combination of the cyclopropane ring and the thiophene group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H8O2S |
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Molecular Weight |
168.21 g/mol |
IUPAC Name |
(1R,2R)-2-thiophen-2-ylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H8O2S/c9-8(10)6-4-5(6)7-2-1-3-11-7/h1-3,5-6H,4H2,(H,9,10)/t5-,6-/m1/s1 |
InChI Key |
OOQRPGJTEUOBHT-PHDIDXHHSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC=CS2 |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=CS2 |
Origin of Product |
United States |
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